molecular formula C14H12N2O4 B15044414 2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol

2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol

Cat. No.: B15044414
M. Wt: 272.26 g/mol
InChI Key: FFIJBDXQAMJUKD-UHFFFAOYSA-N
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Description

2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound characterized by the presence of a methoxy group, an imine group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the nitro group can also contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-5-2-11(3-6-13)15-9-10-8-12(16(18)19)4-7-14(10)17/h2-9,17H,1H3

InChI Key

FFIJBDXQAMJUKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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